ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H30N2O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.22564282 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been explored in various synthetic and chemical studies. A notable application includes its use in the phosphine-catalyzed [4 + 2] annulation process. This reaction involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, reactions of similar ethyl alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles have yielded various pyridine derivatives, showcasing the compound's versatility in synthesizing diverse chemical structures (Gadzhili et al., 2015).
Catalysis and Polymerization
In the field of catalysis, this compound-related compounds have demonstrated significant utility. For instance, certain derivatives have been used as precursors for new heterocyclic compounds, indicating potential in designing biologically active molecules (Solodukhin et al., 2004). Moreover, these compounds have shown promise in ethylene polymerization reactions, suggesting applications in the development of advanced catalyst systems for industrial processes (Smit et al., 2004).
Crystallography and Molecular Structure
The study of crystal structures and molecular conformation is another area where this compound derivatives have found application. Research into the crystal structures of related compounds has provided insights into the role of hydrogen bonds in molecular packing within crystals, offering valuable information for the design of new materials with specific properties (Suresh et al., 2007).
Properties
IUPAC Name |
ethyl 1-[(6-methylpyridin-2-yl)methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-3-27-22(26)23(14-16-28-21-11-5-4-6-12-21)13-8-15-25(18-23)17-20-10-7-9-19(2)24-20/h4-7,9-12H,3,8,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGRQUIFHTJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=CC(=N2)C)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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